molecular formula C19H16O2 B188467 (2-Hydroxyphenyl)diphenylmethanol CAS No. 6326-60-9

(2-Hydroxyphenyl)diphenylmethanol

Cat. No.: B188467
CAS No.: 6326-60-9
M. Wt: 276.3 g/mol
InChI Key: NQEGTKPUEXVZTO-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)diphenylmethanol is an organic compound with the molecular formula C19H16O2. It is a white crystalline solid known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further connected to a diphenylmethanol structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Hydroxyphenyl)diphenylmethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with benzophenone to form diphenylmethanol. This intermediate is then subjected to further reactions to introduce the hydroxyl group on the phenyl ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reduction of benzophenone using sodium borohydride or zinc dust. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxyphenyl)diphenylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzophenone derivatives, while reduction can produce various alcohols .

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)diphenylmethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. In medicinal chemistry, the compound’s structure allows it to interact with enzyme active sites, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: (2-Hydroxyphenyl)diphenylmethanol is unique due to the presence of the hydroxyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility in polar solvents and its ability to participate in hydrogen bonding, making it valuable in various applications .

Properties

IUPAC Name

2-[hydroxy(diphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEGTKPUEXVZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212647
Record name Benzenemethanol, 2-hydroxy-alpha,alpha-diphenyl-
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URL https://comptox.epa.gov/dashboard/DTXSID60212647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-60-9
Record name 2-Hydroxytriphenylmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC30658
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30658
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Record name Benzenemethanol, 2-hydroxy-alpha,alpha-diphenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYTRIPHENYLCARBINOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 2-HYDROXYTRIPHENYLMETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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